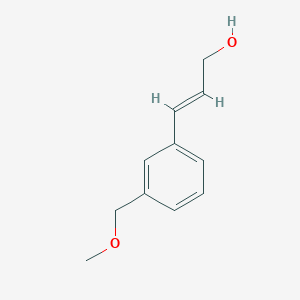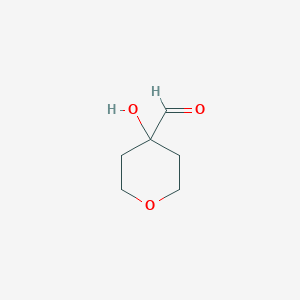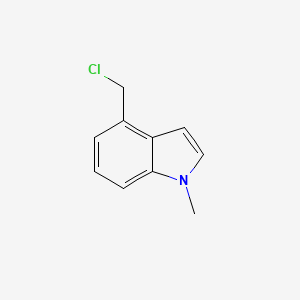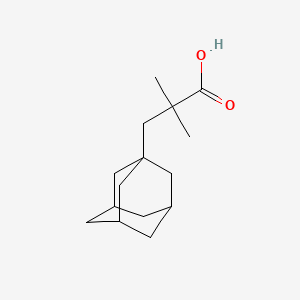
3-(3-(Methoxymethyl)phenyl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(Methoxymethyl)phenyl)prop-2-en-1-ol is an organic compound with the molecular formula C11H14O2 It is a derivative of phenylpropene, featuring a methoxymethyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Methoxymethyl)phenyl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of 3-(methoxymethyl)benzaldehyde with propargyl alcohol in the presence of a base, followed by hydrogenation to yield the desired product. The reaction conditions typically include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate hydrogenation steps, and automated systems can ensure precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Methoxymethyl)phenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Hydrogenation can reduce the double bond to yield saturated alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 3-(3-(Methoxymethyl)phenyl)prop-2-enal or 3-(3-(Methoxymethyl)phenyl)propanoic acid.
Reduction: 3-(3-(Methoxymethyl)phenyl)propan-1-ol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
3-(3-(Methoxymethyl)phenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-(Methoxymethyl)phenyl)prop-2-en-1-ol involves its interaction with various molecular targets. In biological systems, it may act by modulating enzyme activity or binding to specific receptors. The methoxymethyl group can influence the compound’s lipophilicity and, consequently, its cellular uptake and distribution. Pathways involved may include oxidative stress response and signal transduction mechanisms.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methoxyphenyl)prop-2-en-1-ol: Lacks the methoxymethyl group, resulting in different chemical properties and reactivity.
3-(3-Methoxyphenyl)-2-propyn-1-ol: Contains a triple bond instead of a double bond, leading to distinct reactivity patterns.
3-(3-Methylphenyl)prop-2-en-1-ol: Substitutes a methyl group for the methoxymethyl group, altering its chemical behavior.
Uniqueness
3-(3-(Methoxymethyl)phenyl)prop-2-en-1-ol is unique due to the presence of the methoxymethyl group, which imparts specific electronic and steric effects
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
(E)-3-[3-(methoxymethyl)phenyl]prop-2-en-1-ol |
InChI |
InChI=1S/C11H14O2/c1-13-9-11-5-2-4-10(8-11)6-3-7-12/h2-6,8,12H,7,9H2,1H3/b6-3+ |
InChI Key |
BPUDZSSNXSUUJT-ZZXKWVIFSA-N |
Isomeric SMILES |
COCC1=CC(=CC=C1)/C=C/CO |
Canonical SMILES |
COCC1=CC(=CC=C1)C=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![methyl1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylatehydrochloride](/img/structure/B15321154.png)
![1-{1-[3-(Difluoromethoxy)phenyl]cyclopropyl}methanaminehydrochloride](/img/structure/B15321161.png)

![2-bromo-4-[(E)-2-nitroethenyl]phenol](/img/structure/B15321177.png)
![N-(3-{1-amino-2-[(tert-butoxy)carbonylamino]ethyl}phenyl)acetamide](/img/structure/B15321182.png)

![(E)-3-(Benzo[b]thiophen-3-yl)acrylaldehyde](/img/structure/B15321208.png)

